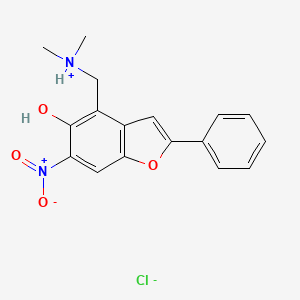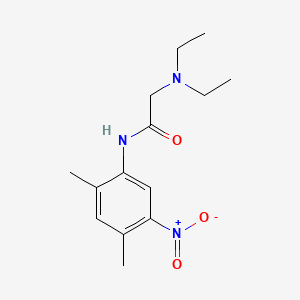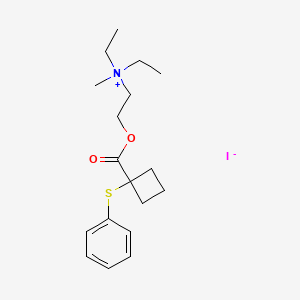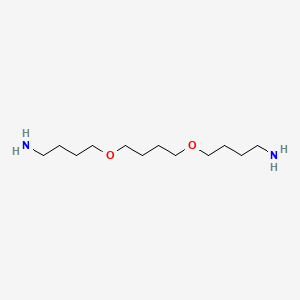
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzylamino group and a p-methoxyphenyl group attached to a propiophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride typically involves the following steps:
Formation of the Propiophenone Backbone: The initial step involves the synthesis of the propiophenone backbone through a Friedel-Crafts acylation reaction. This reaction involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzylamino Group: The next step involves the introduction of the benzylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the propiophenone intermediate with benzylamine under basic conditions.
Methoxylation: The final step involves the introduction of the p-methoxy group through an electrophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with methoxybenzene in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylamino-p-methoxybenzoic acid.
Reduction: Formation of 3-(Benzylamino)-3-(p-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzylamino)-3-phenylpropiophenone hydrochloride: Lacks the p-methoxy group.
3-(Amino)-3-(p-methoxyphenyl)propiophenone hydrochloride: Lacks the benzyl group.
3-(Benzylamino)-3-(p-methoxyphenyl)butanone hydrochloride: Has a butanone backbone instead of a propiophenone backbone.
Uniqueness
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is unique due to the presence of both benzylamino and p-methoxyphenyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
24210-99-9 |
|---|---|
Fórmula molecular |
C23H24ClNO2 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
3-(benzylamino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-26-21-14-12-19(13-15-21)22(24-17-18-8-4-2-5-9-18)16-23(25)20-10-6-3-7-11-20;/h2-15,22,24H,16-17H2,1H3;1H |
Clave InChI |
JMUDZEPANZIPCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


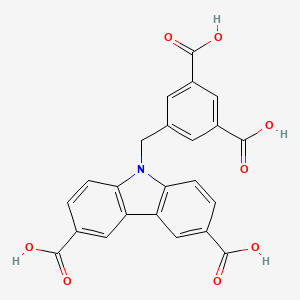
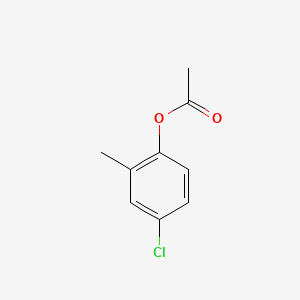

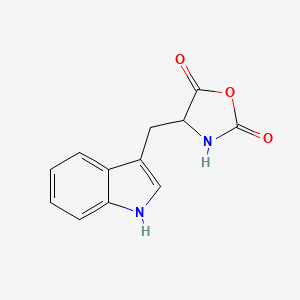
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)


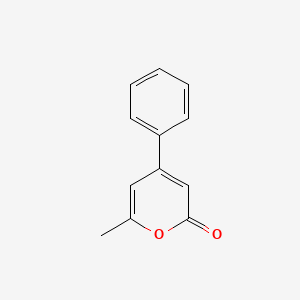
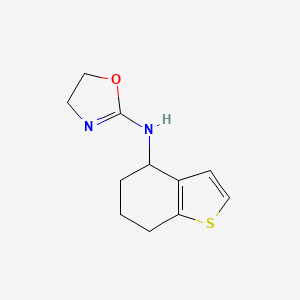
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
